REACTION_CXSMILES
|
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:6][O:7][C:8](=[O:17])[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH2:15]Br)[CH:10]=1.[Na]>O1CCCC1>[CH3:6][O:7][C:8](=[O:17])[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH2:15][N:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)[CH:10]=1 |^1:17|
|
Name
|
|
Quantity
|
7.3 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC=C1)CBr)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
saturated aqueous solution
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with 100 mL of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=CC=C1)CN1CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.85 g | |
YIELD: CALCULATEDPERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |